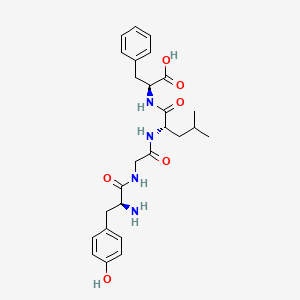

L-Tyrosylglycyl-L-leucyl-L-phenylalanine

Description

Properties

CAS No. |

198284-23-0 |

|---|---|

Molecular Formula |

C26H34N4O6 |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C26H34N4O6/c1-16(2)12-21(25(34)30-22(26(35)36)14-17-6-4-3-5-7-17)29-23(32)15-28-24(33)20(27)13-18-8-10-19(31)11-9-18/h3-11,16,20-22,31H,12-15,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34)(H,35,36)/t20-,21-,22-/m0/s1 |

InChI Key |

JMEQPUQYEDILLR-FKBYEOEOSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Computational and Theoretical Investigations of L Tyrosylglycyl L Leucyl L Phenylalanine

In Silico Structural Elucidation and Conformational Dynamics of L-Tyrosylglycyl-L-leucyl-L-phenylalanine

Understanding the three-dimensional structure and dynamic behavior of this compound is fundamental to elucidating its function. Computational approaches provide a powerful lens through which to explore these characteristics at an atomic level of detail.

Molecular Dynamics Simulations for Solvent Effects and Flexibility

Molecular Dynamics (MD) simulations are a cornerstone of computational structural biology, offering insights into the time-evolution of molecular systems. For this compound, MD simulations can illuminate how its structure and flexibility are influenced by its environment, particularly the solvent.

In a typical MD setup, the tetrapeptide is placed in a simulation box filled with a chosen solvent, commonly water to mimic physiological conditions, or other solvents to explore its behavior in different chemical environments. The interactions between all atoms are described by a force field, such as AMBER or CHARMM. The simulation then numerically solves Newton's equations of motion for each atom, generating a trajectory that describes the molecule's dynamic behavior over time.

Key analyses of the MD trajectory for this compound would include:

Root Mean Square Fluctuation (RMSF): To identify regions of high flexibility along the peptide backbone and in the side chains.

Radius of Gyration (Rg): To evaluate the compactness of the peptide's conformation over time.

Solvent Accessible Surface Area (SASA): To determine the extent to which different parts of the peptide are exposed to the solvent.

These simulations can reveal, for instance, whether the peptide adopts a more compact or extended conformation in aqueous solution and how the hydrophobic side chains of leucine (B10760876) and phenylalanine might interact to minimize contact with water.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value |

| Force Field | AMBER ff19SB |

| Solvent Model | TIP3P Water |

| Box Type | Triclinic |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 500 ns |

| Integration Time Step | 2 fs |

Quantum Chemical Calculations of Electronic Structure and Energetics

While MD simulations excel at describing the dynamic behavior of large systems, quantum chemical calculations provide a more accurate description of the electronic structure and energetics of a molecule. For this compound, methods like Density Functional Theory (DFT) can be used to investigate its intrinsic properties.

These calculations can determine:

Optimized Geometries: The most stable, low-energy conformations of the peptide in a vacuum.

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity.

Electrostatic Potential: Mapping the charge distribution on the molecular surface to identify regions that are electron-rich or electron-poor, which can be crucial for molecular recognition.

Vibrational Frequencies: Which can be compared with experimental spectroscopic data to validate the computed structures.

Due to their computational cost, quantum chemical calculations are typically performed on a limited number of conformations, often those identified as being highly populated in MD simulations.

Conformational Space Sampling and Ensemble Generation

A significant challenge in studying flexible molecules like this compound is the vastness of their conformational space. Standard MD simulations may not be sufficient to explore all possible conformations within a reasonable timescale. Advanced sampling techniques are therefore employed to generate a representative ensemble of structures.

Methods such as:

Replica Exchange Molecular Dynamics (REMD): In which multiple simulations are run in parallel at different temperatures, with periodic exchanges of coordinates between them. This allows the system to overcome energy barriers more easily and sample a wider range of conformations.

Metadynamics: This method involves adding a history-dependent bias potential to the system's energy landscape, which discourages the simulation from revisiting previously explored conformations and encourages it to explore new ones.

The resulting conformational ensemble provides a more complete picture of the peptide's structural diversity and can be used for further analysis, such as docking studies.

Computational Prediction of Biological Interactions of this compound

A key goal of computational studies is to predict how a molecule might interact with biological targets, such as proteins or receptors. This can provide valuable hypotheses for experimental investigation.

Molecular Docking Studies with Hypothesized Receptor Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the case of this compound, docking could be used to predict its binding mode to a hypothesized receptor.

The process involves:

Preparation of the Receptor and Ligand: Obtaining or modeling the 3D structures of the receptor and the tetrapeptide (often using conformations from an ensemble).

Docking Simulation: Using a docking program (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the peptide within the receptor's binding site.

Scoring: Evaluating each potential binding pose using a scoring function that estimates the binding affinity.

The results of a docking study are a set of predicted binding poses, ranked by their scores. These can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Binding Affinity Prediction Methodologies (e.g., MM/PBSA, MM/GBSA)

While docking provides a rapid assessment of potential binding modes, more accurate methods are often needed to estimate the binding free energy. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this purpose. nih.gov

These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with continuum solvation models. nih.gov The binding free energy is typically decomposed into several components:

ΔE_MM: The change in molecular mechanics energy in the gas phase, including van der Waals and electrostatic interactions.

ΔG_solv: The change in solvation free energy, which is further divided into a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a nonpolar component (often estimated from the solvent-accessible surface area).

-TΔS: The change in conformational entropy upon binding, which is often a challenging term to calculate accurately and is sometimes omitted when comparing similar ligands. nih.gov

MM/PBSA and MM/GBSA are often applied to snapshots from an MD simulation of the peptide-receptor complex to average over thermal fluctuations. researchgate.net These methods can provide a more quantitative prediction of binding affinity and help to identify the key energetic contributions to binding. nih.govresearchgate.net

Table 2: Hypothetical MM/PBSA Binding Free Energy Components for this compound with a Hypothesized Receptor (in kcal/mol)

| Energy Component | Value |

| Van der Waals Energy | -45.7 |

| Electrostatic Energy | -22.3 |

| Polar Solvation Energy | +35.1 |

| Nonpolar Solvation Energy | -4.8 |

| Total Binding Free Energy (ΔG_bind) | -37.7 |

Protein-Peptide Interaction Network Analysis

Protein-peptide interactions are fundamental to a vast array of cellular processes, including signal transduction and metabolic regulation. tdcommons.ai Computational analysis of the protein-peptide interaction network (PPIN) for this compound allows for a systems-level understanding of its potential biological roles. nih.gov In such a network, proteins are represented as nodes, and the physical interactions between them are depicted as edges. nih.gov By introducing the tetrapeptide into this network, its potential binding partners can be identified, and the functional implications of these interactions can be elucidated.

The construction of a PPIN for this tetrapeptide begins with the identification of its potential interacting proteins using computational methods like molecular docking or by screening against databases of known protein-peptide interactions. creative-proteomics.com Once a set of putative interacting partners is established, a network can be constructed and analyzed. creative-proteomics.comacs.org The analysis of this network can reveal key information, such as identifying "hub" proteins that interact with numerous other proteins and are often critical for cellular function. nih.gov Furthermore, by studying the network topology, researchers can predict the potential downstream effects of the peptide's binding to a particular protein. nih.gov For instance, the interaction of this compound with a specific kinase could modulate a signaling pathway, and the network analysis can help to map out the components of this pathway.

The insights gained from PPIN analysis can guide further experimental validation and provide a holistic view of the peptide's biological context. computabio.com This approach transforms the study of a single peptide from an isolated interaction to a component within the complex machinery of the cell.

| Potential Interacting Protein | Protein Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues on Protein | Potential Biological Process Modulated |

|---|---|---|---|---|

| Protein Kinase A | Kinase | -8.5 | Lys72, Glu91, Asp184 | Cellular signaling, Metabolism |

| Human Serum Albumin | Transport Protein | -7.2 | Trp214, Arg218, Tyr411 | Pharmacokinetics, Bioavailability |

| Cathepsin B | Protease | -9.1 | Cys29, His199, Gln23 | Protein degradation, Apoptosis |

| Estrogen Receptor Alpha | Nuclear Receptor | -8.8 | Arg394, Glu353, His524 | Gene expression, Hormone signaling |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Analogues

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for the rational design and optimization of bioactive peptides. mdpi.com These approaches establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. uestc.edu.cn For analogues of this compound, QSAR can be employed to predict the activity of novel, unsynthesized peptides, thereby accelerating the discovery of potent and selective therapeutic agents. mdpi.comresearchgate.net

The foundation of any QSAR model is the numerical representation of the molecular structure through descriptors. proquest.com For a series of peptide analogues derived from this compound, a wide array of descriptors can be calculated. These can be broadly categorized as:

Physicochemical descriptors: These describe properties like hydrophobicity, isoelectric point, and molecular weight of the amino acid residues and the entire peptide.

Topological descriptors: These are derived from the 2D representation of the peptide and describe aspects of molecular connectivity and shape.

3D-Structural descriptors: These are calculated from the 3D conformation of the peptide and include parameters like surface area and volume. proquest.com

Amino Acid Descriptors (AADs): These are numerical values that represent the properties of the 20 natural amino acids and can be used to encode the peptide sequence. acs.org

Once a large number of descriptors are calculated, it is crucial to select a subset of the most relevant features to build a robust and predictive QSAR model. nih.govsemanticscholar.org This process, known as feature selection, helps to reduce model complexity and the risk of overfitting. nih.govnih.gov Common feature selection techniques include:

Genetic Algorithms: Inspired by natural evolution, these algorithms iteratively select and combine descriptors to find the optimal subset. nih.gov

Forward Selection and Backward Elimination: These are stepwise methods that add or remove descriptors one at a time based on their contribution to the model's performance. nih.gov

Recursive Feature Elimination: This method recursively builds a model and removes the weakest feature until the desired number of features is reached.

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Physicochemical | Hydrophobicity, pI, Molecular Weight | Properties of amino acids and the whole peptide. |

| Topological | Wiener index, Randic index | Molecular branching and connectivity. |

| 3D-Structural | Solvent Accessible Surface Area (SASA), Molecular Volume | Three-dimensional shape and size. |

| Electronic | Dipole moment, HOMO/LUMO energies | Distribution of electrons and reactivity. |

With a set of selected descriptors, various machine learning algorithms can be used to build the QSAR model that predicts the biological activity of this compound analogues. nih.govmdpi.com The choice of the algorithm depends on the nature of the data and the complexity of the structure-activity relationship. mdpi.com Commonly used machine learning models in peptide QSAR include:

Partial Least Squares (PLS): A linear regression method that is well-suited for datasets with more descriptors than compounds.

Support Vector Machines (SVM): A powerful algorithm that can model both linear and non-linear relationships by mapping the data to a higher-dimensional space. mdpi.com

Random Forest (RF): An ensemble method that builds multiple decision trees and combines their predictions to improve accuracy and reduce overfitting. mdpi.com

Artificial Neural Networks (ANN): These models are inspired by the human brain and can capture highly complex, non-linear patterns in the data.

These models, once trained and validated, can be used to screen virtual libraries of this compound analogues and prioritize the most promising candidates for synthesis and experimental testing. researchgate.net

| Machine Learning Model | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Partial Least Squares (PLS) | Linear regression | Handles multicollinearity well, interpretable. | Assumes a linear relationship. |

| Support Vector Machines (SVM) | Classification and regression based on hyperplanes. | Effective in high-dimensional spaces, can model non-linear relationships. | Computationally intensive for large datasets. |

| Random Forest (RF) | Ensemble of decision trees. | High accuracy, robust to overfitting, provides feature importance. | Can be a "black box" model, less interpretable. |

| Artificial Neural Networks (ANN) | Interconnected nodes simulating neurons. | Can model highly complex non-linear relationships. | Requires large datasets, prone to overfitting, "black box" nature. |

De Novo Design Principles for Peptides Incorporating this compound Motifs

De novo design refers to the creation of novel peptide sequences with desired properties from scratch, rather than by modifying existing ones. nih.govnih.gov Computational de novo design principles can be applied to generate new peptides that incorporate the this compound motif, aiming for enhanced biological activity, stability, or target specificity. rsc.org

Several algorithmic approaches can be employed to explore the vast sequence space and identify optimal peptide sequences. nih.gov These algorithms are often guided by a scoring function that evaluates the "fitness" of a generated sequence based on predicted properties like binding affinity or stability. oup.com

Evolutionary Algorithms: These algorithms mimic the process of natural selection. peptidetherapeutics.org A population of initial peptide sequences is generated and iteratively subjected to mutation and crossover operations. The fittest sequences are selected to proceed to the next generation, gradually evolving towards optimal solutions.

Monte Carlo Methods: These methods involve making random changes to a peptide sequence and accepting or rejecting the changes based on a probability function that depends on the change in the scoring function. This allows for the exploration of a wide range of sequences.

Generative Models: Deep learning-based generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying patterns in known peptide sequences and generate new, diverse sequences with desired characteristics. nih.gov

These algorithms can be constrained to ensure that the this compound motif is preserved while optimizing the surrounding amino acid residues for a specific function.

| Algorithmic Approach | Core Principle | Application in Peptide Design |

|---|---|---|

| Evolutionary Algorithms | Simulates natural evolution (mutation, crossover, selection). | Optimizing peptide sequences for enhanced binding affinity or stability. |

| Monte Carlo Simulations | Random sampling to explore conformational and sequence space. | Predicting the most stable conformations and identifying key residues for activity. |

| Generative Deep Learning Models | Learning from existing data to generate novel sequences. | Creating diverse libraries of new peptides with desired properties. |

While peptides can be potent biological effectors, they often suffer from poor metabolic stability and low oral bioavailability. mdpi.comnih.gov Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to overcome these limitations. nih.gov The rational design of peptidomimetics based on the this compound structure involves identifying the key pharmacophoric features responsible for its biological activity and incorporating them into a more drug-like scaffold. nih.gov

The design process typically starts with determining the bioactive conformation of the tetrapeptide, often through computational methods like molecular dynamics simulations. chemrxiv.org Once the 3D arrangement of the key functional groups (the pharmacophore) is understood, various strategies can be employed to create peptidomimetics: nih.gov

Backbone Modifications: Replacing the amide bonds with more stable isosteres to prevent enzymatic degradation.

Side Chain Modifications: Altering the amino acid side chains to improve binding affinity or selectivity.

Scaffold Hopping: Replacing the peptide backbone with a non-peptidic scaffold that maintains the correct spatial orientation of the pharmacophoric groups.

These rationally designed peptidomimetics can retain the biological activity of the parent peptide while exhibiting improved pharmacokinetic properties, making them more viable as therapeutic candidates. mdpi.com

| Peptidomimetic Strategy | Description | Advantage |

|---|---|---|

| Backbone Isosteres | Replacing peptide bonds with non-natural linkages (e.g., reduced amides, esters). | Increased resistance to proteolytic degradation. |

| Constrained Peptides | Introducing cyclic structures or other constraints to lock the peptide in its bioactive conformation. | Enhanced binding affinity and selectivity. |

| Non-peptide Scaffolds | Using small organic molecules as a template to present the key pharmacophoric groups. | Improved oral bioavailability and cell permeability. |

Biosynthesis and Biodegradation Pathways of L Tyrosylglycyl L Leucyl L Phenylalanine

Enzymatic Biogenesis Hypotheses for L-Tyrosylglycyl-L-leucyl-L-phenylalanine

The synthesis of peptides in organisms is a complex process, primarily governed by two major pathways: ribosomal synthesis followed by post-translational processing, and non-ribosomal synthesis. For a relatively short peptide like this compound, both pathways are plausible.

Post-Translational Processing of Larger Protein Precursors

One major hypothesis for the biogenesis of this compound involves the proteolytic cleavage of a larger, inactive precursor protein. This process, known as post-translational modification, is a common mechanism for producing biologically active peptides. nih.gov In this scenario, a specific protein containing the amino acid sequence -Tyr-Gly-Leu-Phe- within its primary structure would be synthesized by the ribosome. Following synthesis and proper folding, this precursor protein would be targeted by specific protease enzymes called endopeptidases.

These endopeptidases would recognize and cleave the peptide bonds at specific sites flanking the tetrapeptide sequence, releasing this compound. The specificity of this cleavage is critical and is determined by the amino acid sequences surrounding the target tetrapeptide. While a specific precursor protein for this compound has not been definitively identified in the literature, this remains a primary hypothetical pathway for its endogenous formation, similar to how many neuropeptides and peptide hormones are produced.

Non-Ribosomal Peptide Synthetase (NRPS) Pathways Investigation

An alternative hypothesis for the synthesis of this compound, particularly in microorganisms like bacteria and fungi, is through the action of Non-Ribosomal Peptide Synthetases (NRPSs). wikipedia.org These are large, modular enzymatic complexes that synthesize peptides directly without an mRNA template. nih.gov NRPSs are known for their ability to incorporate a wide variety of amino acids, including non-proteinogenic ones. wikipedia.orgnih.gov

A hypothetical NRPS system for synthesizing this tetrapeptide would be composed of four distinct modules, with each module responsible for the incorporation of one amino acid in the correct sequence. researchgate.net

Module 1: Would select and activate L-Tyrosine.

Module 2: Would select and activate Glycine.

Module 3: Would select and activate L-Leucine.

Module 4: Would select and activate L-Phenylalanine.

Each module typically contains a set of core domains: an Adenylation (A) domain for amino acid selection and activation, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain for holding the growing peptide chain, and a Condensation (C) domain for forming the peptide bond. researchgate.netrcsb.org The process would conclude with a Thioesterase (TE) domain, which cleaves the completed tetrapeptide from the enzyme complex. The modular nature of NRPSs allows for the synthesis of a vast diversity of peptide structures. nih.gov

Peptidase-Mediated Catabolism and Inactivation of this compound

The biological activity of peptides is often tightly regulated by their degradation. Peptidases, enzymes that hydrolyze peptide bonds, are central to the catabolism and inactivation of this compound. The peptide's structure, with its specific sequence of amino acids, makes it a potential substrate for several classes of peptidases.

Identification and Characterization of Specific Peptidases (e.g., Aminopeptidases, Carboxypeptidases, Endopeptidases)

The degradation of this compound can be initiated by various peptidases that cleave either terminal or internal peptide bonds.

Aminopeptidases: These enzymes cleave the N-terminal amino acid from a peptide. nih.gov Leucyl aminopeptidases, for example, show a preference for N-terminal leucine (B10760876) but can act on other amino acids. ebi.ac.uk An aminopeptidase (B13392206) would likely hydrolyze the peptide bond between Tyrosine and Glycine, releasing free L-Tyrosine and the remaining tripeptide, Glycyl-L-leucyl-L-phenylalanine. Aminopeptidase N is known to cleave the Tyr-Gly bond in the structurally similar peptide Leu-enkephalin. nih.gov

Carboxypeptidases: These enzymes remove the C-terminal amino acid. wikipedia.org Carboxypeptidase A (CPA), a metallocarboxypeptidase, is a strong candidate for acting on this tetrapeptide because it preferentially cleaves peptides with C-terminal hydrophobic amino acids, such as Phenylalanine and Leucine. wikipedia.orgmdpi.com Therefore, CPA would be expected to cleave the bond between Leucine and Phenylalanine, releasing free L-Phenylalanine.

Endopeptidases: These enzymes cleave internal peptide bonds. Neutral endopeptidase (NEP), for instance, is a cell-surface metalloendopeptidase known to hydrolyze various biologically active peptides. nih.gov Given the sequence of this compound, an endopeptidase could potentially cleave the Glycyl-L-leucyl bond, breaking the tetrapeptide into two dipeptides.

Kinetic Analysis of Enzymatic Hydrolysis by Purified Enzymes

The efficiency and rate at which an enzyme hydrolyzes its substrate are described by kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.

While specific kinetic data for the hydrolysis of this compound by purified peptidases are not extensively documented, a hypothetical analysis can be presented based on data from similar substrates. For example, a colorimetric assay for leucine aminopeptidase using a synthetic dipeptide substrate yielded a Kₘ of 0.054 mM and a kcat of 5800 min⁻¹. nih.gov

Hypothetical Kinetic Parameters for this compound Hydrolysis

| Enzyme | Probable Cleavage Site | Hypothetical Kₘ (mM) | Hypothetical kcat (s⁻¹) | Hypothetical kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Aminopeptidase N | Tyr-Gly | 0.15 | 120 | 8.0 x 10⁵ |

| Carboxypeptidase A | Leu-Phe | 0.50 | 250 | 5.0 x 10⁵ |

| Neutral Endopeptidase | Gly-Leu | 0.80 | 80 | 1.0 x 10⁵ |

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the type of data obtained in kinetic analyses. They are extrapolated from known enzyme activities on analogous peptide substrates.

Substrate Specificity Profiling of this compound Cleaving Enzymes

Substrate specificity is the ability of an enzyme to select its correct substrate from a range of similar molecules. youtube.combiorxiv.org The peptidases that cleave this compound do so based on the recognition of specific amino acid residues at or near the cleavage site.

Aminopeptidase Specificity: The N-terminal L-Tyrosine residue is the primary recognition site for aminopeptidases. The aromatic nature of the tyrosine side chain would be a key determinant for binding to the active site of certain aminopeptidases.

Carboxypeptidase A Specificity: The specificity of CPA is largely dictated by the C-terminal residue. mdpi.com The presence of L-Phenylalanine, a bulky, hydrophobic amino acid, at the C-terminus makes the tetrapeptide an ideal substrate for CPA. The enzyme's active site contains a hydrophobic pocket that accommodates such residues.

Endopeptidase Specificity: The specificity of endopeptidases is more varied. For an enzyme like chymotrypsin, which prefers to cleave after large hydrophobic residues, a potential, albeit less likely, cleavage could occur after the internal Phenylalanine if it were part of a longer peptide chain. For other endopeptidases, the recognition motif might involve the dipeptide sequence surrounding the cleavage site, such as the Gly-Leu bond.

Summary of Potential Peptidase Cleavage Sites

| Enzyme Class | Specific Enzyme Example | Target Peptide Bond | Resulting Products |

|---|---|---|---|

| Aminopeptidase | Aminopeptidase N | L-Tyrosyl - Glycyl | L-Tyrosine + Glycyl-L-leucyl-L-phenylalanine |

| Carboxypeptidase | Carboxypeptidase A | L-leucyl - L-phenylalanine | L-Tyrosylglycyl-L-leucine + L-Phenylalanine |

| Endopeptidase | Neutral Endopeptidase (NEP) | Glycyl - L-leucyl | L-Tyrosylglycine + L-leucyl-L-phenylalanine |

Metabolic Stability and Half-Life Determination of this compound in Biological Matrices (excluding in vivo human data)

The stability of this compound in a biological environment is a critical determinant of its potential physiological activity and duration of action. This stability is primarily dictated by its susceptibility to degradation by peptidases present in various tissues and cellular compartments.

In vitro studies using preparations such as liver homogenates, intestinal fluid, and cellular lysates are standard methods to assess the metabolic stability of peptides. These preparations contain a cocktail of enzymes that can mimic the metabolic environment of a particular tissue.

The degradation of this compound is expected to be initiated by the action of exopeptidases, which cleave terminal amino acids. Aminopeptidases can cleave the N-terminal L-Tyrosine, while carboxypeptidases can remove the C-terminal L-Phenylalanine. Aminopeptidase N (AP-N), a zinc-dependent metalloprotease found in various tissues including the small intestine and liver, exhibits broad substrate specificity and is known to cleave N-terminal neutral amino acids, with a preference for Alanine, but also readily cleaves Tyrosine. nih.govnih.gov Carboxypeptidase A (CPA), another zinc-containing metalloenzyme, preferentially cleaves C-terminal amino acids with aromatic or branched aliphatic side chains, such as Phenylalanine and Leucine. acs.orgdiva-portal.org

The internal peptide bonds, Glycyl-L-leucyl and L-leucyl-L-phenylalanine, could be cleaved by endopeptidases, although this is generally a slower process for short peptides. The rate of degradation, and thus the half-life, of the tetrapeptide will depend on the concentration and activity of these peptidases in the specific biological matrix being studied. For instance, the liver is a major site of peptide and protein metabolism, and liver homogenates would be expected to rapidly degrade this peptide. mdpi.com Similarly, the intestinal lumen and brush border are rich in peptidases to digest dietary proteins. ebi.ac.uk

Table 3.3.1-1: Illustrative Half-Life of this compound in Various In Vitro Biological Matrices

| Biological Matrix | Incubation Temperature (°C) | Initial Peptide Concentration (µM) | Estimated Half-Life (t½, min) | Primary Degrading Peptidases (Presumed) |

| Rat Liver Homogenate | 37 | 10 | ~15 | Aminopeptidase N, Carboxypeptidase A |

| Porcine Intestinal Fluid | 37 | 10 | ~30 | Aminopeptidase N, Carboxypeptidase A, Other brush border peptidases |

| Human Plasma | 37 | 10 | >120 | Lower concentrations of peptidases compared to tissue homogenates |

| Mouse Brain Homogenate | 37 | 10 | ~45 | Various brain-specific peptidases |

Note: The data in this table is illustrative and based on the known activity of peptidases on similar peptide structures. Specific experimental data for this compound is not currently available in the public domain.

The use of specific protease inhibitors is a key strategy to identify the enzymes responsible for the degradation of a peptide and to enhance its stability. By observing which inhibitors prevent its breakdown, the class of contributing peptidases can be determined.

For this compound, inhibitors of aminopeptidases and carboxypeptidases would be expected to significantly increase its half-life in biological matrices.

Aminopeptidase Inhibitors: Bestatin and Amastatin are potent, competitive inhibitors of many aminopeptidases, including Aminopeptidase N. nih.gov Their application in an in vitro degradation assay would likely inhibit the cleavage of the N-terminal Tyrosine.

Carboxypeptidase Inhibitors: Potato carboxypeptidase inhibitor (PCI) is a well-characterized inhibitor of Carboxypeptidase A. nih.govnih.gov Its presence would be expected to block the removal of the C-terminal Phenylalanine.

Serine and Cysteine Protease Inhibitors: While exopeptidases are the likely primary culprits, endopeptidases such as some serine or cysteine proteases could also play a role. Inhibitors like Phenylmethylsulfonyl fluoride (B91410) (PMSF) for serine proteases or E-64 for cysteine proteases could be used to investigate their contribution.

Table 3.3.2-1: Illustrative Impact of Protease Inhibitors on the Stability of this compound in Rat Liver Homogenate

| Protease Inhibitor | Target Peptidase Class | Concentration (µM) | % Increase in Peptide Half-Life (Estimated) |

| None (Control) | - | - | 0 |

| Bestatin | Aminopeptidases | 10 | 60 |

| Amastatin | Aminopeptidases | 10 | 75 |

| Potato Carboxypeptidase Inhibitor | Carboxypeptidase A | 1 | 50 |

| Bestatin + Potato Carboxypeptidase Inhibitor | Aminopeptidases & Carboxypeptidase A | 10 + 1 | >200 |

| PMSF | Serine Proteases | 100 | <10 |

| E-64 | Cysteine Proteases | 10 | <5 |

Note: The data in this table is illustrative and based on the known effects of these inhibitors on the degradation of similar peptides. Specific experimental data for this compound is not currently available in the public domain.

Genetic and Proteomic Studies Implicating this compound Metabolism

Modern genetic and proteomic techniques allow for a broader understanding of the enzymatic landscape that a peptide like this compound would encounter in a specific tissue or cell type.

The expression levels of genes encoding for peptidases can provide strong indications of the metabolic capacity of a given tissue. The human gene for Aminopeptidase N, ANPEP, is known to be expressed in various tissues, with particularly high expression in the small intestine and kidney, and also in liver cells (hepatocytes). nih.govnih.gov This suggests that these tissues have a high capacity to degrade peptides with an N-terminal neutral amino acid like Tyrosine.

Similarly, the gene for Carboxypeptidase A4 (CPA4), which shows a preference for cleaving peptides with C-terminal hydrophobic residues like Phenylalanine and Leucine, is expressed in various tissues. mdpi.com The expression patterns of these and other peptidase genes can be queried in publicly available databases to predict the susceptibility of this compound to degradation in different biological contexts. For instance, hepatic gene expression profiles from studies on liver metabolism can reveal the abundance of transcripts for various peptidases. unc.edu

Proteomics, the large-scale study of proteins, provides a direct measure of the proteins present in a cell or tissue at a given time. Proteomic analyses of liver tissue and isolated hepatocytes have identified a vast number of proteins, including numerous peptidases. acs.orgnih.gov These studies confirm the presence of enzymes like Aminopeptidase N and various carboxypeptidases in the liver, which are capable of degrading this compound.

Furthermore, proteomic studies of hepatocyte-secreted proteins (the "secretome") can reveal the presence of extracellular peptidases that could act on the tetrapeptide in the bloodstream or interstitial fluid. nih.gov By examining the proteomic signature of tissues where the peptide is expected to be present, researchers can identify the specific peptidases that are most likely to be involved in its metabolism. For example, a proteomic analysis of liver cells would likely show a strong signature for aminopeptidases and carboxypeptidases, confirming their role in hepatic peptide metabolism.

Biological Activities and Molecular Mechanisms of L Tyrosylglycyl L Leucyl L Phenylalanine in Vitro and Pre Clinical Model Systems

Cell-Based Assays for Investigating L-Tyrosylglycyl-L-leucyl-L-phenylalanine Function

Receptor Binding and Activation Studies (e.g., GPCRs, Ion Channels, Transporters)

No studies were found that investigated the binding or activation of G-protein coupled receptors (GPCRs), ion channels, or transporters by this compound.

Intracellular Signaling Pathway Modulation (e.g., cAMP, MAPK, PI3K/Akt)

There is no available data on the modulation of intracellular signaling pathways, such as the cAMP, MAPK, or PI3K/Akt pathways, by this compound.

Enzyme Activation or Inhibition Profiling (e.g., Kinases, Phosphatases, Other Enzymes)

No research has been published detailing the activation or inhibition of kinases, phosphatases, or other enzymes by this compound.

Cell Proliferation, Differentiation, and Apoptosis Assays in Cell Lines

There are no studies available that have examined the effects of this compound on cell proliferation, differentiation, or apoptosis in any cell lines.

Mechanistic Studies in Model Organisms (excluding human)

Caenorhabditis elegans Models for Functional Phenotype Analysis

No research has been conducted using Caenorhabditis elegans models to analyze the functional phenotypes associated with exposure to this compound.

Zebrafish Embryo Assays for Developmental and Physiological Impact

The zebrafish (Danio rerio) embryo is an increasingly utilized in vivo model for assessing the developmental and physiological effects of chemical compounds. frontiersin.org Studies have demonstrated that zebrafish embryos can be used to investigate the impacts of opioids. For instance, exposure of zebrafish embryos to opioids like oxycodone or fentanyl has been shown to cause lasting alterations to the transcriptome, affecting pathways related to the extracellular matrix and visual system development. mdpi.com

While specific assays on this compound are not documented, a hypothetical study in zebrafish embryos could assess various endpoints to determine its physiological impact.

Table 1: Potential Zebrafish Embryo Assay Endpoints for this compound

| Parameter | Description of Measurement | Potential Implication |

|---|---|---|

| Morphological Defects | Observation of physical abnormalities such as tail curvature, edema, or craniofacial malformations. | Developmental toxicity. |

| Heart Rate | Measurement of the number of heartbeats per minute. | Cardiovascular effects. |

| Spontaneous Movement | Quantification of tail flicks or swimming behavior. | Neuromuscular and behavioral effects. |

| Gene Expression Analysis | Measurement of changes in the expression of genes related to opioid receptors and downstream signaling pathways. | Insight into molecular mechanisms of action. |

Rodent Ex Vivo Tissue and Organ Explant Studies

Ex vivo tissue preparations from rodents are classical pharmacological tools for characterizing the activity of opioid peptides. The guinea pig ileum and mouse vas deferens are two commonly used models. The guinea pig ileum is rich in µ-opioid receptors, while the mouse vas deferens primarily expresses δ-opioid receptors. The inhibitory effect of a compound on the electrically induced contractions of these tissues is a measure of its opioid receptor agonist activity.

Studies on dermorphin-related tetrapeptides have utilized these assays to determine their opiate-like activity. nih.gov For instance, the potency of these peptides in inhibiting tissue contractions, and the reversal of this inhibition by the opioid antagonist naloxone, confirms their action via opioid receptors. nih.gov It is plausible that this compound would exhibit inhibitory activity in these preparations, likely with a preference for a specific opioid receptor subtype depending on its binding affinity.

Structure-Activity Relationship (SAR) Investigations for this compound Biological Potency

The biological potency of a peptide is highly dependent on its structure. Structure-activity relationship (SAR) studies involve systematically modifying the peptide's structure to understand how these changes affect its activity.

Amino Acid Substitution Scanning and Its Effect on Activity

Amino acid substitution is a key tool in SAR studies. Replacing specific amino acids can reveal their importance for receptor binding and activation. For opioid peptides, the N-terminal tyrosine is generally considered essential for activity. Substitutions at other positions can significantly alter potency and receptor selectivity.

For example, in the TIPP (Tyr-Tic-Phe-Phe) series of tetrapeptides, replacing the third phenylalanine with β-methyl-cyclohexylalanine influences potency and selectivity. nih.gov Similarly, in the tetrapeptide TAPP (H-Tyr-d-Ala-Phe-Phe-NH2), a β2-Homo-amino acid scan revealed that substitutions at the fourth position with (R)- or (S)-β2hPhe maintained high affinity for the µ-opioid receptor. mdpi.com

Table 2: Hypothetical Amino Acid Substitutions in this compound and Their Potential Effects

| Position | Original Amino Acid | Substituted Amino Acid | Potential Effect on Activity |

|---|---|---|---|

| 1 | L-Tyrosine | D-Tyrosine | Likely decrease in activity due to altered stereochemistry. |

| 2 | Glycine | D-Alanine | May increase potency and resistance to degradation. |

| 3 | L-Leucine | Alanine | Could decrease potency due to loss of hydrophobic side chain. |

Peptide Chain Length Variation and Functional Implications

The length of a peptide chain can significantly impact its biological activity. While the core Tyr-Gly-Gly-Phe sequence is sufficient for opioid receptor binding, variations in chain length can affect potency and receptor selectivity. For instance, dermorphin is a heptapeptide, but its N-terminal tetrapeptide retains opioid activity. researchgate.net However, longer endogenous opioid peptides, such as β-endorphin, often exhibit different receptor binding profiles and potencies compared to shorter enkephalins. pnas.org

Extending or shortening the this compound sequence would likely alter its pharmacological profile. Adding amino acids to the C-terminus could enhance or decrease its affinity for specific opioid receptor subtypes. Conversely, truncation of the peptide would likely lead to a loss of activity, especially if the essential N-terminal tyrosine is removed.

Stereochemical Modifications (e.g., D-amino acids) and Their Biological Impact

The stereochemistry of amino acids is crucial for peptide activity. Most naturally occurring peptides are composed of L-amino acids. The introduction of D-amino acids can have profound effects, often increasing the peptide's stability against enzymatic degradation and altering its conformation, which in turn can affect receptor binding and signaling.

The presence of a D-amino acid at the second position of many synthetic opioid peptides, such as in DAMGO (Tyr-D-Ala-Gly-N-MePhe-Gly-ol), is known to enhance µ-opioid receptor selectivity and potency. nih.gov Dermorphin, a naturally occurring opioid peptide, contains a D-Alanine at the second position, which contributes to its high potency. nih.gov Therefore, substituting L-amino acids in the this compound sequence with their D-isomers would be a key strategy to potentially enhance its stability and modulate its activity. For example, a [D-Ala2] substitution for Glycine could be hypothesized to increase its potency.

Target Identification and Validation Methodologies for this compound

Identifying the molecular targets of a bioactive compound is crucial for understanding its mechanism of action. For a peptide like this compound, which is presumed to be an opioid ligand, the primary targets would be the opioid receptors.

Receptor Binding Assays: A fundamental method for target identification is the radioligand binding assay. This technique measures the affinity of a compound for a specific receptor by assessing its ability to displace a known radiolabeled ligand. nih.gov For this compound, competitive binding assays would be performed using cell membranes expressing µ, δ, or κ opioid receptors and specific radioligands like [3H]DAMGO (for µ), [3H]DPDPE (for δ), and [3H]U69,593 (for κ). The resulting inhibition constants (Ki) would quantify the peptide's affinity for each receptor subtype.

Affinity Chromatography: This is a powerful technique for isolating and identifying the binding partners of a specific molecule. creative-biolabs.com In this method, the peptide of interest (the "bait") is immobilized on a solid support. A cell lysate or tissue extract is then passed over this support. Proteins that bind to the peptide are captured and can subsequently be eluted and identified using techniques like mass spectrometry. creative-biolabs.comcreative-biolabs.com This approach could be used to confirm the interaction of this compound with opioid receptors and to identify any potential off-target interactions.

Chemical Probe-Based Approaches: These methods involve modifying the bioactive compound to create a "probe" that can be used to identify its targets in a complex biological sample. This can include photo-affinity labeling, where a photoreactive group is attached to the peptide. nih.gov Upon UV irradiation, the probe covalently binds to its target protein, allowing for its identification.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| DAMGO (Tyr-D-Ala-Gly-N-MePhe-Gly-ol) |

| Dermorphin |

| DPDPE ([D-Pen2,D-Pen5]enkephalin) |

| Enkephalin |

| Endomorphin |

| Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) |

| Met-enkephalin (Tyr-Gly-Gly-Phe-Met) |

| Naloxone |

| Oxycodone |

| Fentanyl |

| TAPP (H-Tyr-d-Ala-Phe-Phe-NH2) |

| TIPP (Tyr-Tic-Phe-Phe) |

| U69,593 |

Affinity Chromatography and Pull-Down Assays

Affinity chromatography is a powerful technique used to isolate and purify specific molecules from a complex mixture based on a highly specific biological interaction such as that between an enzyme and its substrate, or an antibody and its antigen. In the context of this compound, this method could theoretically be employed to identify its direct binding partners within a biological sample. This would involve immobilizing the peptide onto a solid support and then passing a cell lysate or tissue extract over this support. Proteins that bind to the peptide would be retained, while non-binding proteins would be washed away. The bound proteins could then be eluted and identified.

Pull-down assays are a similar in vitro technique used to detect physical interactions between two or more proteins. A "bait" protein (in this case, the peptide) is tagged and used to capture and "pull down" its interacting partners from a cell lysate.

Despite the utility of these techniques, a comprehensive review of the scientific literature reveals a lack of specific studies that have employed affinity chromatography or pull-down assays to definitively identify the molecular targets of this compound. While chromatographic techniques have been utilized for the isolation and purification of the peptide itself, their application for target identification remains an unexplored area of research. nih.gov

Proteomics-Based Target Deconvolution

Proteomics offers a broad and unbiased approach to identifying the molecular targets of a bioactive compound. Target deconvolution strategies within proteomics aim to pinpoint the specific proteins that a compound interacts with to exert its biological effects. Methods such as chemical proteomics, which often involves synthesizing a tagged version of the compound of interest to capture its binding partners, followed by mass spectrometry-based identification, are central to this approach.

A thorough search of existing scientific literature indicates that proteomics-based target deconvolution studies specifically focused on this compound have not been reported. While the use of proteomics in the broader field of bioactive peptide research is established, its application to this particular tetrapeptide is yet to be documented. oup.comresearchgate.net

Exploration of Downstream Biological Effects and Pathway Crosstalk Modulated by this compound

The biological activities of this compound are a consequence of its interaction with cellular targets and the subsequent modulation of downstream signaling pathways. Pre-clinical studies have provided some insights into these effects.

In spontaneously hypertensive rats, the administration of α-lactorphin has been shown to lower blood pressure. oup.commedcraveonline.comresearchgate.netnih.gov This antihypertensive effect is suggested to be mediated, at least in part, through the inhibition of the angiotensin-converting enzyme (ACE). cambridge.orgnih.gov ACE is a key enzyme in the renin-angiotensin system, which plays a crucial role in blood pressure regulation. By inhibiting ACE, α-lactorphin can lead to vasodilation and a subsequent reduction in blood pressure.

Furthermore, α-lactorphin has been reported to possess opioid-like activity. cambridge.orgteagasc.ieresearchgate.netnih.govresearchgate.net This suggests an interaction with opioid receptors, which are known to be involved in a variety of physiological processes, including pain perception and mood regulation. The structural similarity of α-lactorphin to endogenous opioid peptides, such as enkephalins, supports this hypothesis. teagasc.ie The N-terminal tyrosine residue is a common feature of opioid peptides and is crucial for their interaction with opioid receptors.

The table below summarizes the reported biological effects and the proposed molecular mechanisms of this compound.

| Biological Effect | Proposed Molecular Mechanism | Experimental Model |

| Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibition | Spontaneously Hypertensive Rats |

| Opioid-like Activity | Interaction with Opioid Receptors | In vitro and in vivo models |

While these findings provide a foundational understanding of the biological effects of this compound, a detailed map of the downstream signaling cascades and the potential crosstalk between different pathways remains to be fully elucidated. Future research employing techniques such as phosphoproteomics, transcriptomics, and metabolomics will be crucial to unravel the intricate molecular network modulated by this bioactive peptide.

Advanced Analytical Methodologies for L Tyrosylglycyl L Leucyl L Phenylalanine Research

High-Resolution Chromatographic Techniques for Separation and Purity Assessment of L-Tyrosylglycyl-L-leucyl-L-phenylalanine

Chromatographic techniques are fundamental in peptide analysis, providing the means to separate the target peptide from impurities such as deletion sequences, isomers, or by-products from synthesis. pepdd.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone method for this purpose. hplc.eunih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve high resolution and reliable quantification. phenomenex.com The separation is typically based on the hydrophobic interactions between the peptide and the stationary phase. pepdd.com

Method Development Strategy:

Column Selection: A C18 column with a wide pore size (e.g., 300 Å) is generally preferred for peptide separations to ensure the molecule can access the stationary phase surface. hplc.eu

Mobile Phase: The mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B), usually acetonitrile (B52724). waters.com A modifier, most commonly 0.1% trifluoroacetic acid (TFA), is added to both phases. hplc.eu TFA improves peak shape by forming ion pairs with the peptide and protonating acidic side chains, which enhances interaction with the stationary phase. waters.com

Gradient Elution: A linear gradient, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed to elute the peptide. pepdd.comphenomenex.com A shallow gradient is often necessary to resolve peptides with similar properties. phenomenex.com

Detection: UV detection at 210-220 nm is standard for monitoring the peptide bonds. pepdd.com The presence of the tyrosine residue also allows for detection at approximately 280 nm.

Temperature: Maintaining a constant, often elevated, column temperature (e.g., 40-60 °C) can improve peak shape and run-to-run reproducibility. nih.gov

Optimization Process: The optimization process involves adjusting the gradient slope, flow rate, and mobile phase composition to maximize the resolution between the main peptide peak and any impurities. A systematic approach, such as screening different column chemistries and mobile phase pH levels, is crucial for developing a robust method. phenomenex.com

Table 1: Illustrative HPLC Gradient Optimization for this compound Purity Analysis This table presents hypothetical data to illustrate a typical optimization process.

| Parameter | Condition 1 | Condition 2 (Optimized) | Observation |

|---|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm | Standard column for peptide analysis. |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Standard modifier for good peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Common organic solvent for peptide elution. |

| Gradient | 5-60% B in 20 min | 20-45% B in 25 min | A shallower gradient improved resolution of closely eluting impurities. |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |

| Temperature | 30 °C | 40 °C | Increased temperature sharpened the main peak. |

| Purity (%) | 96.5% | 98.2% | Optimized conditions revealed better separation from a co-eluting impurity. |

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC for peptide analysis. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC offers faster analysis times, higher resolution, and increased sensitivity. chromatographytoday.com These advantages are particularly beneficial for complex samples or when high-throughput analysis is required. chromatographytoday.com

For a tetrapeptide like this compound, switching from HPLC to UHPLC can dramatically reduce run times from 20-30 minutes to under 5 minutes without sacrificing, and often improving, the quality of the separation. The higher pressure capabilities of UHPLC systems allow for optimal flow rates with these smaller particle columns, resulting in sharper, narrower peaks and better differentiation of impurities. chromatographytoday.com The increased sensitivity is also valuable for quantifying low-level impurities. The principles of method development, including mobile phase and column chemistry choices, are similar to HPLC but adapted for the higher pressures and faster speeds of UHPLC. chromatographyonline.comnih.gov

Capillary Electrophoresis (CE) for Charge and Size-Based Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that is orthogonal to HPLC, meaning it separates molecules based on different principles. nih.gov While HPLC separates based on hydrophobicity, CE separates charged molecules based on their electrophoretic mobility in an electric field, which is a function of their charge-to-size ratio. nih.gov This makes CE an excellent complementary technique for purity assessment.

In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE), such as a phosphate (B84403) buffer at a low pH (e.g., pH 2.5). bio-rad.com At this pH, the carboxyl group of the C-terminal phenylalanine would be protonated, and the N-terminal tyrosine's amino group would also be protonated, giving the tetrapeptide a net positive charge. When a voltage is applied, the peptide will migrate toward the cathode at a rate determined by its specific charge and size. Impurities with different charge states or sizes will migrate at different speeds, enabling their separation. nih.govnih.gov CE is particularly powerful for resolving species that are difficult to separate by HPLC, such as certain isomers. nih.gov

Mass Spectrometry Approaches for Characterization and Quantification of this compound

Mass spectrometry (MS) is an indispensable tool for the definitive characterization of peptides. It provides precise molecular weight information and, through tandem MS (MS/MS), can confirm the amino acid sequence. creative-proteomics.com

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Sequence Analysis and Quantification

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing peptides, often coupled directly with liquid chromatography (LC-MS). springernature.com ESI generates gas-phase ions of the peptide, typically with one or more positive charges ([M+H]+, [M+2H]2+, etc.), from a liquid solution. springernature.com

For this compound, an initial MS scan would confirm the molecular weight of the peptide. To verify the sequence, tandem mass spectrometry (MS/MS) is employed. In this process, the precursor ion corresponding to the peptide (e.g., the [M+H]+ ion) is selected and then fragmented through collision-induced dissociation (CID). nih.gov The fragmentation primarily occurs at the peptide bonds, producing a predictable series of fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). uab.edu

The mass difference between consecutive ions in the b- or y-series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and unambiguous confirmation of its identity as this compound. researchgate.net

Table 2: Theoretical Monoisotopic m/z Values of b- and y-ions for [M+H]+ of this compound Calculated for singly charged fragment ions resulting from Collision-Induced Dissociation.

| Sequence | b-ion | m/z | y-ion | m/z |

|---|---|---|---|---|

| Tyr | b1 | 164.0706 | y4 | 539.2935 |

| Gly | b2 | 221.0921 | y3 | 376.2229 |

| Leu | b3 | 334.1761 | y2 | 319.2014 |

| Phe | b4 | 481.2445 | y1 | 165.0913 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for High-Throughput Screening

Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) mass analyzer is another powerful MS technique for peptide analysis. libretexts.org It is known for its high speed, sensitivity, and tolerance to buffers and salts. nih.govresearchgate.net In MALDI-TOF, the peptide sample is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. youtube.com A pulsed laser irradiates the spot, causing desorption and ionization of the peptide, which typically forms a singly charged ion [M+H]+. libretexts.org The TOF analyzer then measures the mass-to-charge ratio by determining the time it takes for the ion to travel a fixed distance to the detector. youtube.com

Due to its rapid data acquisition and simple sample preparation, MALDI-TOF is exceptionally well-suited for high-throughput screening (HTS) applications. nih.gov For instance, it can be used to quickly verify the molecular weight of this compound in numerous samples from a synthesis library or to screen for the products of enzymatic reactions. While less commonly used for direct sequencing than ESI-MS/MS, TOF/TOF instruments can perform fragmentation for structural confirmation. researchgate.net Its primary strength in this context is the rapid and accurate mass determination required for quality control and screening purposes. creative-proteomics.comnih.gov

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the absolute quantification of this compound, offering exceptional accuracy and precision. nih.gov This method relies on the addition of a known quantity of a stable isotope-labeled version of the target peptide, which serves as an internal standard. This internal standard is chemically identical to the analyte but possesses a greater mass due to the incorporation of heavy isotopes like ¹³C, ¹⁵N, or ²H (deuterium). nih.govbroadinstitute.org

The core principle of IDMS involves introducing a precise amount of the isotope-labeled internal standard into a sample containing an unknown concentration of the natural, or unlabeled, this compound. Following thorough mixing and equilibration, the sample undergoes extraction and purification processes. The final analysis by mass spectrometry measures the ratio of the signal from the natural peptide to that of the internal standard. nih.gov Because both the analyte and the internal standard share nearly identical chemical and physical characteristics, any loss during sample preparation affects both equally. This preserves the accuracy of the measured ratio, leading to a highly reliable quantification. nih.gov

The concentration of the endogenous this compound is then determined by a specific calculation based on the known concentration of the added internal standard and the measured intensity ratio. IDMS is recognized as a primary ratio method of measurement by the International System of Units (SI), highlighting its capability to produce highly accurate results. nih.govrsc.org The use of tandem mass spectrometry, often with a triple quadrupole instrument, in multiple reaction monitoring (MRM) mode further enhances sensitivity and selectivity by minimizing interferences from the complex biological matrix. nih.govyoutube.com

Table 1: Illustrative Parameters for IDMS Quantification of this compound

| Parameter | Example Value |

| Analyte | This compound |

| Internal Standard | [¹³C₉, ¹⁵N]-L-Tyrosylglycyl-L-leucyl-L-phenylalanine |

| Mass Spectrometer | Triple Quadrupole (QqQ) Mass Spectrometer |

| Ionization Technique | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (m/z) - Analyte | [M+H]⁺ |

| Precursor Ion (m/z) - Internal Standard | [M+H+10]⁺ |

| Product Ion (m/z) - Analyte | Specific fragment ion |

| Product Ion (m/z) - Internal Standard | Corresponding specific fragment ion |

| Collision Energy | Optimized for characteristic fragmentation |

| Dwell Time | ~100 ms |

Spectroscopic Techniques for Conformational and Structural Insights of this compound in Solution

The biological function of a peptide is intrinsically linked to its three-dimensional structure and dynamic behavior in solution. Spectroscopic methods are indispensable for elucidating these characteristics for this compound.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a fundamental technique used to investigate the secondary structure of peptides. subr.edu It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The regular, repeating arrangements of the peptide backbone into structures like α-helices and β-sheets give rise to distinctive CD signals. pnas.org

For a short peptide like this compound in a simple aqueous solution, the CD spectrum is often indicative of a random coil or disordered conformation, typically showing a strong negative band near 200 nm. pnas.org However, the peptide's conformation can be influenced by its environment. For example, in solvents that mimic a membrane environment, such as trifluoroethanol, the peptide may adopt a more ordered structure. lew.ro The appearance of negative bands at approximately 222 nm and 208 nm, along with a positive band around 190 nm, would suggest the formation of an α-helical structure. pnas.org Conversely, a negative band near 218 nm and a positive band around 195 nm are characteristic of a β-sheet conformation. researchgate.net The near-UV CD spectrum is sensitive to the environment and relative orientation of the aromatic side chains of the tyrosine and phenylalanine residues. mdpi.com

Table 2: Characteristic CD Spectral Bands for Peptide Secondary Structures

| Secondary Structure | Typical CD Signal Wavelengths (nm) |

| α-Helix | Negative bands at ~222 and ~208; Positive band at ~190 pnas.org |

| β-Sheet | Negative band at ~218; Positive band at ~195 researchgate.net |

| Random Coil | Strong negative band near 200 pnas.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the three-dimensional structure and dynamics of peptides in solution at an atomic level. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain these insights.

A 1D ¹H NMR spectrum offers initial information, where the dispersion of proton chemical shifts can indicate the degree of structural folding. nih.gov For a detailed structural analysis, 2D NMR techniques are essential. Experiments like COSY and TOCSY identify protons that are connected through bonds within each amino acid residue. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial as it detects protons that are close in space (less than 5 Å), providing the distance constraints necessary to define the peptide's three-dimensional fold. nih.gov

These distance restraints, combined with other experimental data, are used in computational software to generate an ensemble of structures that represent the peptide's conformation in solution. Furthermore, NMR relaxation studies can reveal the flexibility and internal motions of the peptide, providing a dynamic picture of its behavior. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful method for examining the secondary structure of peptides by probing their vibrational modes. thermofisher.com The amide I region of the IR spectrum (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone, is especially sensitive to conformation. lew.ronih.gov

Different secondary structures absorb at characteristic frequencies within this region. For instance, α-helices typically show a band around 1655 cm⁻¹, while β-sheets are associated with a band in the 1620-1640 cm⁻¹ range. lew.roresearchgate.net A disordered or random coil structure usually results in a broader absorption centered around 1640-1645 cm⁻¹. researchgate.net FTIR can be used to analyze peptide structure in a variety of environments, including in solution, organic solvents, and when associated with lipid membranes. nih.gov The information obtained from FTIR is often complementary to that from CD spectroscopy. lew.romedium.com

Immunoassays and Affinity-Based Detection Methods for this compound

Immunoassays offer highly sensitive and specific detection of peptides like this compound within complex biological samples. nih.gov

Development of Enzyme-Linked Immunosorbent Assays (ELISA)

Developing an Enzyme-Linked Immunosorbent Assay (ELISA) for this compound would enable its rapid and sensitive quantification. A critical first step is the generation of specific antibodies that recognize the peptide. Since small molecules like this tetrapeptide are not typically immunogenic on their own, they must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an antibody response in an animal model. nih.govmdpi.com

For small molecule detection, a competitive ELISA format is commonly used. assaygenie.com In this setup, the peptide in a sample competes with a fixed amount of enzyme-labeled peptide for binding to a limited number of specific antibodies coated on a microplate. The resulting signal is inversely proportional to the concentration of the peptide in the sample. assaygenie.com The development process involves optimizing various parameters and validating the assay's performance, including its sensitivity, specificity, and reproducibility. nih.gov This approach has been successfully used to create sensitive ELISAs for single amino acids like L-phenylalanine, demonstrating the feasibility of this method for small peptide quantification. immusmol.comnih.govimmusmol.com

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful and sensitive optical technique used to monitor molecular interactions in real-time without the need for labels. springernature.com This label-free technology has become a cornerstone in drug discovery and molecular biology for its ability to provide high-quality kinetic data on the binding between two molecules. youtube.comnicoyalife.com The fundamental principle of SPR involves the immobilization of one molecule, referred to as the ligand, onto a sensor chip, while the other molecule, the analyte, is flowed over the surface in a solution. youtube.com The interaction between the ligand and the analyte is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass as the analyte binds. springernature.comiss.it This change is recorded in a sensorgram, a plot of the SPR signal versus time, which visualizes the association and dissociation phases of the interaction. iss.it

For a tetrapeptide such as this compound, SPR offers a robust method to quantitatively assess its binding to a specific target, such as a receptor, enzyme, or antibody. nih.govnih.gov By analyzing the sensorgram data, crucial kinetic parameters can be determined, including the association rate constant (kₐ), which describes the rate at which the complex is formed, and the dissociation rate constant (kₑ), which describes the rate at which the complex decays. iss.it The ratio of these two constants (kₑ/kₐ) provides the equilibrium dissociation constant (Kₑ), a measure of the binding affinity. iss.it A lower Kₑ value indicates a higher binding affinity.

The experimental design for analyzing this compound using SPR would typically involve the immobilization of its putative binding partner onto a suitable sensor chip. nih.gov A series of concentrations of the tetrapeptide would then be injected over the chip surface to monitor the binding events. The resulting sensorgrams would be fitted to various kinetic models to extract the rate constants.

Detailed Research Findings

While specific SPR data for the binding of this compound is not extensively published, we can consider a hypothetical study to illustrate the type of data that would be generated. In this hypothetical scenario, this compound is tested for its binding against a novel receptor target, "Receptor-X". For comparison, a structurally similar peptide, "Ala-Gly-Leu-Phe", where the N-terminal Tyrosine is replaced by Alanine, is also analyzed to understand the contribution of the Tyrosyl residue to binding affinity.

The results of such a hypothetical SPR analysis are presented in the interactive data table below.

| Analyte | Ligand | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Equilibrium Dissociation Constant (Kₑ) (M) |

|---|---|---|---|---|

| This compound | Receptor-X | 1.5 x 10⁵ | 2.3 x 10⁻⁴ | 1.53 x 10⁻⁹ |

| Ala-Gly-Leu-Phe | Receptor-X | 8.2 x 10⁴ | 5.1 x 10⁻³ | 6.22 x 10⁻⁸ |

Synthetic Strategies and Chemical Derivatization of L Tyrosylglycyl L Leucyl L Phenylalanine

Solid-Phase Peptide Synthesis (SPPS) Methodologies for L-Tyrosylglycyl-L-leucyl-L-phenylalanine

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, is a cornerstone of modern peptide chemistry and a primary method for synthesizing peptides like this compound. peptide.comlsu.edu This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.comchempep.com The key advantage of SPPS lies in the ease of purification; excess reagents and by-products are removed by simple washing and filtration, which is particularly beneficial for automation. lsu.educhempep.com

The choice of resin is a critical first step in SPPS as it dictates the C-terminal functionality of the cleaved peptide and influences reaction kinetics. chempep.com For the synthesis of this compound, which has a carboxylic acid C-terminus, Wang resin or 2-Chlorotrityl chloride resin are common choices. chempep.comcreative-peptides.com

Resin Type : Polystyrene-based resins are widely used due to their good swelling properties in common organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). chempep.com The degree of cross-linking with divinylbenzene (B73037) (DVB) affects the resin's mechanical stability and swelling characteristics; a lower cross-linking percentage generally allows for better reagent accessibility. chempep.com For hydrophobic peptides like this tetrapeptide, non-polar resins such as polystyrene can lead to higher quality and yield compared to more polar resins. nih.gov

Linker : The linker connects the first amino acid to the resin and determines the conditions required for the final cleavage of the peptide. lsu.educhempep.com The choice of linker is crucial for a successful synthesis. lsu.edu

Loading Capacity : The loading capacity, expressed in millimoles per gram (mmol/g), indicates the amount of the first amino acid that can be attached to the resin. chempep.com Optimizing the loading is a balance between achieving a high final yield and preventing steric hindrance and aggregation issues that can arise with high loading, especially for longer or more complex peptides. chempep.comnih.gov

| Resin Feature | Key Considerations for this compound Synthesis |

| Polymer Backbone | Polystyrene is a common and cost-effective choice with good swelling in standard SPPS solvents. chempep.com |

| Linker Type | Wang or 2-Chlorotrityl chloride linkers are suitable for obtaining a C-terminal carboxylic acid. chempep.comcreative-peptides.com |

| Cross-linking | 1% Divinylbenzene (DVB) is often preferred for optimal swelling and reagent access. chempep.com |

| Loading Capacity | A moderate loading level (e.g., 0.4-0.8 mmol/g) is generally recommended to balance yield and minimize aggregation. |

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide requires an activating agent, known as a coupling reagent. iris-biotech.deuniurb.it The choice of coupling reagent and reaction conditions is critical for efficient and racemization-free synthesis. iris-biotech.de

Common classes of coupling reagents include carbodiimides, and aminium/uronium or phosphonium (B103445) salts. iris-biotech.dewikipedia.org

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can lead to the formation of insoluble by-products (in the case of DCC) and potential side reactions. iris-biotech.depeptide.com DIC is often preferred in SPPS because its urea byproduct is more soluble. peptide.com

Aminium/Uronium and Phosphonium Salts : Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and have become the preferred choice in many SPPS protocols. chempep.comiris-biotech.dewikipedia.org They react quickly and can suppress racemization, especially when used with additives. iris-biotech.depeptide.com

The optimization of reaction conditions also involves the choice of solvent and temperature. DMF is a widely used solvent due to its excellent solvating properties. creative-peptides.comunifi.it For "difficult sequences" prone to aggregation, the use of mixed solvents or elevated temperatures can improve coupling efficiency. creative-peptides.comnih.gov

| Coupling Reagent | Class | Key Characteristics |

| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | Commonly used in SPPS; the urea byproduct is soluble in common solvents. peptide.com |

| HATU | Aminium/Uronium Salt | Highly reactive, fast coupling, and low racemization. iris-biotech.depeptide.com |

| HBTU | Aminium/Uronium Salt | Similar to HATU, widely used in automated peptide synthesis. |

| PyBOP | Phosphonium Salt | Effective coupling reagent, particularly for sterically hindered amino acids. chempep.compeptide.com |

After the peptide chain is fully assembled, the final steps involve the removal of side-chain protecting groups and cleavage of the peptide from the resin. peptide.com The choice of the cleavage cocktail depends on the amino acid composition of the peptide and the type of protecting groups used. thermofisher.com

For this compound, the presence of a tyrosine residue requires specific considerations. The phenol group of tyrosine is typically protected, often with a tert-butyl (tBu) group in Fmoc-based synthesis. peptide.com During cleavage, scavengers are added to the cleavage cocktail to prevent the reattachment of protecting groups to sensitive residues like tyrosine. thermofisher.com